molecular formula C23H19ClN2O2S B2619266 N-(4-chlorophenyl)-6-methyl-3-tosylquinolin-4-amine CAS No. 895647-49-1

N-(4-chlorophenyl)-6-methyl-3-tosylquinolin-4-amine

Cat. No. B2619266
CAS RN: 895647-49-1
M. Wt: 422.93
InChI Key: WXMDRWLEUFLLLE-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-methyl-3-tosylquinolin-4-amine” is a complex organic compound. It contains a quinoline group (a type of heterocyclic aromatic organic compound), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a 4-chlorophenyl group (a phenyl group with a chlorine atom attached to the fourth carbon). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by the introduction of the tosyl and 4-chlorophenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The quinoline group might participate in electrophilic substitution reactions, while the tosyl group could act as a leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties. It’s important to refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and studying its properties in more detail. It might also be interesting to investigate its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-15-3-10-19(11-4-15)29(27,28)22-14-25-21-12-5-16(2)13-20(21)23(22)26-18-8-6-17(24)7-9-18/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDRWLEUFLLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-6-methyl-3-tosylquinolin-4-amine

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